(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride
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Overview
Description
(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a butanamide backbone, a methoxyphenyl sulfonyl group, and a pyridinylmethyl amino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride involves multiple steps. The process typically starts with the preparation of the butanamide backbone, followed by the introduction of the methoxyphenyl sulfonyl group and the pyridinylmethyl amino group. The final step involves the formation of the hydrochloride salt to enhance solubility and stability.
Preparation of Butanamide Backbone: The butanamide backbone is synthesized through a series of condensation reactions involving butanoic acid derivatives.
Introduction of Methoxyphenyl Sulfonyl Group: This step involves sulfonylation reactions using methoxyphenyl sulfonyl chloride under controlled conditions.
Addition of Pyridinylmethyl Amino Group: The pyridinylmethyl amino group is introduced through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the pyridinylmethyl amino group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the sulfonyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating biological pathways. This interaction can lead to various therapeutic effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-hydroxy-2-[(4-Methoxyphenyl)sulfonylamino]-: Similar structure but different backbone.
Pyridinylmethyl Amino Derivatives: Compounds with similar amino groups but different substituents.
Uniqueness
The uniqueness of (2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride lies in its specific combination of functional groups. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
169799-04-6 |
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Molecular Formula |
C18H24ClN3O5S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C18H23N3O5S.ClH/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16;/h4-11,13,17,23H,12H2,1-3H3,(H,20,22);1H/t17-;/m1./s1 |
InChI Key |
ZVYIZSNCEAHMCF-UNTBIKODSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Canonical SMILES |
CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
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